(E)-3-(3,4-dimethylphenyl)-2-methylprop-2-enoic acid
Description
(E)-3-(3,4-Dimethylphenyl)-2-methylprop-2-enoic acid is a substituted acrylic acid derivative featuring a 3,4-dimethylphenyl group at the β-position and a methyl group at the α-position of the prop-2-enoic acid backbone. Its structure (Figure 1) is characterized by an extended conjugation system due to the (E)-configuration of the double bond, which influences its physicochemical and biological properties. Such compounds are often explored in pharmacological research, synthetic intermediates, and materials science due to their tunable electronic and steric profiles .
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(E)-3-(3,4-dimethylphenyl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C12H14O2/c1-8-4-5-11(6-9(8)2)7-10(3)12(13)14/h4-7H,1-3H3,(H,13,14)/b10-7+ |
InChI Key |
PARVAVHUDWGUSQ-JXMROGBWSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C(\C)/C(=O)O)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C=C(C)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,4-dimethylphenyl)-2-methylprop-2-enoic acid typically involves the reaction of 3,4-dimethylbenzaldehyde with methyl acrylate in the presence of a base, followed by hydrolysis of the resulting ester. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3,4-dimethylphenyl)-2-methylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted phenylpropanoic acids, ketones, and saturated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(E)-3-(3,4-dimethylphenyl)-2-methylprop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of (E)-3-(3,4-dimethylphenyl)-2-methylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key analogs differ in substituents on the phenyl ring or the acrylic acid moiety, leading to variations in melting points, solubility, and reactivity (Table 1).
Table 1: Comparative Physicochemical Properties
Key Observations:
- Melting Points : Chlorinated derivatives (e.g., 201–202°C ) exhibit lower melting points compared to pyridine-substituted analogs (238–240°C ), likely due to reduced hydrogen-bonding capacity.
- Steric Effects : Bulky substituents like benzyloxy groups may hinder rotational freedom, affecting conformational dynamics in binding interactions.
NMR Trends :
- The =CH proton in (E)-configured acrylic acids resonates between δ 6.48–6.61 ppm in CDCl₃ , with downfield shifts observed for electron-withdrawing substituents (e.g., Cl ).
- Aromatic protons in 3,4-dimethylphenyl groups appear as multiplets at δ 6.90–7.25 ppm , while pyridine protons in analogs show distinct splitting patterns (e.g., δ 8.52–8.58 ppm ).
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